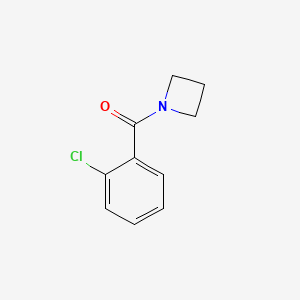![molecular formula C16H22N2O3 B7473273 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one, also known as MBP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives that have been found to exhibit a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. MBP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress response genes. 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to the neuroprotective effects of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one.
Biochemical and Physiological Effects
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective and antitumor activities, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one has also been found to have analgesic effects, reducing pain in animal models of neuropathic pain. In addition, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been found to have antioxidant effects, reducing oxidative stress in cells.
Advantages and Limitations for Lab Experiments
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one has several advantages for use in scientific research. It is relatively easy to synthesize and has been found to exhibit a range of biological activities that make it a potential candidate for research in various fields. However, there are also some limitations to the use of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one in lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one. One area of interest is in the development of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one derivatives with improved solubility and bioavailability. Another area of interest is in the investigation of the mechanism of action of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one, which could lead to the development of new therapeutic strategies for a range of diseases. Finally, there is interest in exploring the potential of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one as a lead compound for the development of new drugs with neuroprotective, antitumor, and antimicrobial activities.
Synthesis Methods
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one can be synthesized using a variety of methods, including the reaction of 2-methylpropan-1-one with piperazine and 2-methoxybenzoyl chloride, or the reaction of 2-methylpropan-1-one with piperazine and 2-methoxybenzoyl isothiocyanate. The yield of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one can vary depending on the method used, with reported yields ranging from 30% to 80%.
Scientific Research Applications
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been found to exhibit a range of biological activities that make it a potential candidate for scientific research. One of the most promising applications of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one is in the field of neuroscience, where it has been shown to have neuroprotective effects. 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been found to protect against oxidative stress-induced cell death in neuronal cells, and to improve cognitive function in animal models of Alzheimer's disease. 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one has also been found to exhibit antitumor activity, inhibiting the growth of cancer cells in vitro and in vivo. In addition, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been found to have antimicrobial activity against a range of bacteria and fungi.
properties
IUPAC Name |
1-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(2)15(19)17-8-10-18(11-9-17)16(20)13-6-4-5-7-14(13)21-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIMOBWGFWQMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)

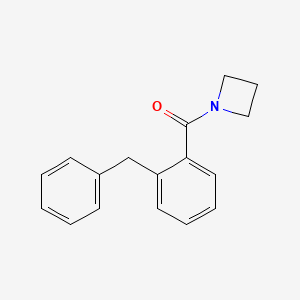
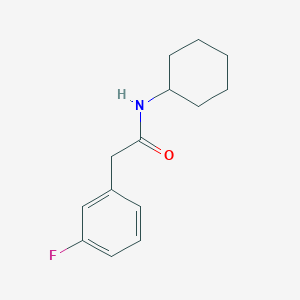
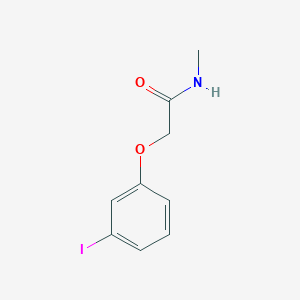


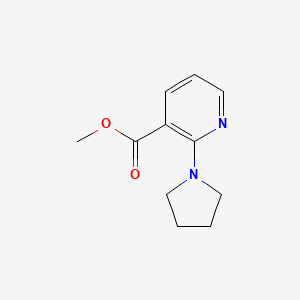
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)
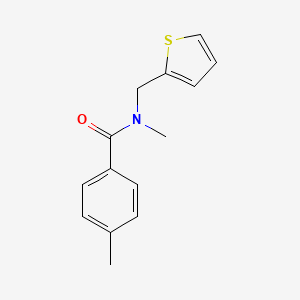

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)

